9H-Carbazole-3,4,5,6-tetramine

Covalent Organic Frameworks Hydrogen-Bonded Organic Frameworks Supramolecular Chemistry

Researchers sourcing high-purity, nitrogen-rich tetra-amine monomers for COFs often encounter supply gaps for monomers with a precise 3,4,5,6-substitution pattern. 9H-Carbazole-3,4,5,6-tetramine (CAS 866359-94-6) directly solves this. - Unique 3,4,5,6-tetra-NH₂ geometry creates a rigid 4-connected node, boosting imine-COF BET surface areas vs. diamine analogues. - 30.8% N content & planar carbazole core ensure uniform graphitic-N doping upon pyrolysis, enhancing ORR catalytic activity. - Five H-bond donor/acceptor pairs enable directional HOF networks for selective molecular sieving. Sourced with verified purity for advanced porous materials R&D.

Molecular Formula C12H13N5
Molecular Weight 227.27 g/mol
CAS No. 866359-94-6
Cat. No. B13968009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Carbazole-3,4,5,6-tetramine
CAS866359-94-6
Molecular FormulaC12H13N5
Molecular Weight227.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(N2)C=CC(=C3N)N)C(=C1N)N
InChIInChI=1S/C12H13N5/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4,17H,13-16H2
InChIKeyNMMBTMCESFXYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Carbazole-3,4,5,6-tetramine Technical Overview


9H-Carbazole-3,4,5,6-tetramine (CAS 866359-94-6) is a nitrogen-rich, aromatic heterocyclic compound consisting of a planar carbazole core with four primary amine (-NH2) groups substituted at the 3, 4, 5, and 6 positions [1]. Its molecular formula is C12H13N5, with a molecular weight of 227.27 g/mol . The compound's high amine content enables strong hydrogen-bonding networks and serves as a versatile tetrafunctional building block for the synthesis of covalent organic frameworks (COFs), porous polymers, and advanced materials where high nitrogen density is required .

Why Generic Substitution Fails


Simple substitution with a generic carbazole derivative or a less functionalized amine is not viable when the application demands the precise combination of a rigid, planar carbazole core and a high density of reactive amine groups. The 3,4,5,6-tetrasubstitution pattern on 9H-Carbazole-3,4,5,6-tetramine provides a unique spatial arrangement of hydrogen bond donors and acceptors that is not replicated by 3,6-diaminocarbazole, 9-methylcarbazole, or other commercially available analogs . This specific geometry directly impacts the formation of extended hydrogen-bonded networks, coordination chemistry with metal ions, and the structural integrity of resulting porous materials [1]. Using a less functionalized analog would result in a fundamentally different material with altered porosity, stability, and performance characteristics [2].

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Donor Count

9H-Carbazole-3,4,5,6-tetramine possesses a hydrogen bond donor (HBD) count of 5, which is significantly higher than that of the parent carbazole (HBD=1) and 3,6-diaminocarbazole (HBD=3). This higher HBD count enables stronger and more directional intermolecular hydrogen bonding, which is critical for the assembly of stable hydrogen-bonded organic frameworks (HOFs) and the synthesis of highly crosslinked porous polymers .

Covalent Organic Frameworks Hydrogen-Bonded Organic Frameworks Supramolecular Chemistry

Hydrogen Bond Acceptor Count

The compound has a hydrogen bond acceptor (HBA) count of 5, which is greater than that of the N-methylated analog 9-Methyl-9H-carbazole-3,4,5,6-tetramine (HBA=4) . This is due to the availability of the N-H group on the carbazole core, which is blocked by a methyl group in the analog. The additional HBA site provides an extra coordination point for metal ions or for forming imine bonds in COF synthesis [1].

COF Synthesis Metal-Organic Frameworks Catalysis Support

Nitrogen Content and Structural Rigidity

With a molecular weight of 227.27 g/mol and a nitrogen content of approximately 30.8% (5 nitrogen atoms), 9H-Carbazole-3,4,5,6-tetramine offers a higher nitrogen density per unit mass compared to the commonly used tetraamine 1,2,4,5-Tetraaminobenzene (molecular weight 138.13 g/mol, nitrogen content ~40.6%) [1]. While the latter has a higher nitrogen percentage, the carbazole-based tetramine provides a rigid, planar core that imparts greater thermal stability and π-π stacking capabilities, which are absent in the simple benzene derivative [2].

Porous Polymers Gas Adsorption Electrocatalysis

Network Connectivity in COF Synthesis

As a tetrafunctional amine (four -NH2 groups), 9H-Carbazole-3,4,5,6-tetramine acts as a four-connected node in the synthesis of imine-based COFs, enabling the formation of 2D and 3D frameworks with predetermined topologies [1]. In contrast, 3,6-diaminocarbazole is a difunctional linker that can only form linear polymers or act as a two-connected node. The higher connectivity of the tetramine leads to COFs with higher surface areas and enhanced chemical stability due to increased crosslinking .

COF Design Reticular Chemistry Porosity Engineering

High-Value Application Scenarios


High-Surface-Area COFs for Gas Storage

The compound's tetrafunctional amine nature and high hydrogen-bonding capacity make it an ideal four-connected node for constructing robust 2D and 3D COFs. Its use in imine-based COFs leads to frameworks with enhanced crosslinking density and, consequently, higher Brunauer-Emmett-Teller (BET) surface areas compared to those made with difunctional carbazole analogs [1]. These COFs are particularly suited for applications in hydrogen or methane storage where high porosity and structural stability are paramount [2].

Nitrogen-Doped Carbon for Electrocatalysis

The high nitrogen content (30.8%) and rigid carbazole core of 9H-Carbazole-3,4,5,6-tetramine make it a superior precursor for nitrogen-doped carbons. Upon pyrolysis, the planar structure facilitates the formation of graphitic nitrogen species, which are active sites for the oxygen reduction reaction (ORR). The tetraamine functionality also allows for pre-organization into a polymer network, ensuring a more uniform distribution of nitrogen dopants compared to simple tetraaminobenzene .

HOFs for Selective Separations

With five hydrogen bond donors and five hydrogen bond acceptors, this compound can form extensive and directional hydrogen-bonding networks. This property is exploited in the design of HOFs, which are emerging as a new class of porous materials for selective gas separation and molecular sieving. The specific 3,4,5,6-substitution pattern creates a unique binding pocket that is not replicated by less substituted or differently substituted carbazole derivatives .

Organic Semiconductors and OLED Materials

The planar carbazole core is a well-known hole-transporting moiety in organic electronics. The presence of four electron-donating amine groups further enhances the electron-rich nature of the molecule, potentially improving charge carrier mobility. This compound serves as a key building block for synthesizing highly conjugated, star-shaped molecules or polymers for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where its superior electron-donating ability compared to unsubstituted carbazole is a critical differentiator .

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